4-Cyclopropyl-2,2-dimethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-cyclopropyl-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-9(2,8(10)11)6-5-7-3-4-7/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
QNWNRBBQBWXFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropyl 2,2 Dimethylbutanoic Acid and Its Precursors
Target-Oriented Synthesis of 2,2-Dimethylbutanoic Acid Scaffolds
The creation of the gem-dimethyl group at the α-position to the carboxylic acid is a primary challenge in synthesizing the core scaffold. This structural motif prevents enolization and introduces significant steric hindrance, influencing subsequent reaction pathways.
Alkylation Strategies for Geminal Dimethylation
A common and effective method for installing the gem-dimethyl group is the sequential alkylation of an enolate intermediate. libretexts.orgpressbooks.pub This process typically begins with a less substituted precursor, such as a butanoic acid ester.
The synthesis often starts with an ester, like ethyl butanoate, which is deprotonated at the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is frequently employed for this purpose, as it quantitatively forms the enolate at low temperatures (e.g., -78 °C), minimizing side reactions like self-condensation. youtube.com The resulting enolate is a potent nucleophile that readily reacts with an alkylating agent, such as methyl iodide, in an SN2 reaction to form a mono-methylated product. pressbooks.pub
To achieve geminal dimethylation, the process is repeated. The mono-methylated ester still possesses one acidic α-hydrogen, which can be removed by another equivalent of a strong base to form a second enolate. Subsequent alkylation with a second equivalent of methyl iodide installs the second methyl group, yielding the 2,2-dimethylated scaffold. 182.160.97 Tertiary halides are unsuitable for this reaction as they lead to elimination byproducts. libretexts.org
Table 1: Representative Conditions for α-Alkylation of Ester Enolates
| Step | Substrate | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temperature (°C) | Product |
| 1 | Ethyl butanoate | LDA (1.1) | CH₃I (1.1) | THF | -78 to RT | Ethyl 2-methylbutanoate |
| 2 | Ethyl 2-methylbutanoate | LDA (1.1) | CH₃I (1.1) | THF | -78 to RT | Ethyl 2,2-dimethylbutanoate |
Carboxylic Acid Functionalization Approaches
Throughout the synthesis, the carboxylic acid group often requires protection or conversion to other functional groups to ensure compatibility with reaction conditions. Esters, particularly ethyl or tert-butyl esters, are common protecting groups that render the acidic proton inert and prevent unwanted reactions with organometallic reagents or strong bases used in other steps. 182.160.97
The conversion of a carboxylic acid to a more reactive derivative, such as an acyl chloride, can facilitate other transformations. latech.edulibretexts.org However, for alkylation strategies, esterification is the more common preliminary step. The final step in such a sequence is the hydrolysis of the ester back to the carboxylic acid, which can be achieved under acidic or basic (saponification) conditions. latech.edu For instance, heating the ester with aqueous hydrochloric acid or sodium hydroxide (B78521) effectively cleaves the ester bond to yield the desired 2,2-dimethylbutanoic acid. pressbooks.pub
Introduction of the Cyclopropyl (B3062369) Moiety at the C-4 Position
The installation of the cyclopropyl ring at the distal C-4 position is another key synthetic challenge. This is typically accomplished by performing a cyclopropanation reaction on a precursor containing a terminal double bond.
Cyclopropanation Reactions for Distal Ring Formation
A well-established method for forming a cyclopropane (B1198618) ring from an alkene is the Simmons-Smith reaction. wikipedia.orgorganic-chemistry.org This reaction involves an organozinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. thermofisher.comresearchgate.net The reaction is stereospecific, meaning the geometry of the alkene is preserved in the cyclopropane product. wikipedia.org
For the synthesis of 4-cyclopropyl-2,2-dimethylbutanoic acid, a suitable precursor would be 2,2-dimethyl-4-pentenoic acid. biosynth.comsigmaaldrich.com Treatment of this precursor with the Simmons-Smith reagent would convert the terminal vinyl group into the desired cyclopropyl ring. The reaction is compatible with the carboxylic acid functionality, although protecting it as an ester may improve yields and prevent side reactions. researchgate.net Modifications to the classic Simmons-Smith protocol, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity and yield. wikipedia.org
Recent advancements in photoredox catalysis offer alternative pathways for cyclopropanation. Some methods allow for the direct conversion of carboxylic acids to functionalized cyclopropanes through a decarboxylative radical addition–polar cyclization cascade, providing a different strategic approach. nih.govbris.ac.ukresearchgate.net
Table 2: Comparison of Cyclopropanation Methods for Terminal Alkenes
| Method | Reagents | Key Features |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Well-established, stereospecific, compatible with many functional groups. wikipedia.orgresearchgate.net |
| Furukawa Mod. | CH₂I₂, Et₂Zn | Increased reactivity and reliability compared to the classic method. wikipedia.org |
| Photoredox Catalysis | Organic Photocatalyst, Light | Mild conditions, high functional group tolerance, proceeds via radical intermediates. nih.gov |
Ring-Closing Metathesis Strategies for Cyclopropane Rings
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic systems, particularly 5- and 6-membered rings. thieme-connect.de However, its application to the synthesis of highly strained three-membered rings like cyclopropane is not a standard or favorable process. The formation of a cyclopropane ring via RCM would require a diene precursor that is correctly positioned to form the three-membered ring, but the high ring strain of the cyclopropene (B1174273) intermediate makes this pathway energetically unfavorable compared to competing reactions like oligomerization. researchgate.net Enyne metathesis can, in some specific contexts, lead to products that can be further transformed into cyclopropane derivatives, but direct RCM to form a cyclopropane is generally not a viable synthetic strategy. butler.edu
Convergent and Divergent Synthetic Pathways to the Compound
The synthesis of this compound can be approached from both convergent and divergent perspectives, offering flexibility in precursor selection and intermediate management.
A divergent synthesis would begin with a common intermediate that can be elaborated into the final target molecule as well as other analogues. A prime candidate for such an intermediate is 2,2-dimethyl-4-pentenoic acid. biosynth.com This compound contains both the gem-dimethyl group and a terminal alkene. The alkene can be subjected to Simmons-Smith cyclopropanation to yield the target compound. Alternatively, the alkene could undergo other transformations (e.g., hydroboration-oxidation, epoxidation) to generate a library of related compounds with different functionalities at the C-4 and C-5 positions.
A convergent synthesis involves the preparation of two or more key fragments that are later joined to form the final structure. acs.org For this compound, a convergent approach could involve:
Fragment A: A nucleophilic species derived from a 2,2-dimethylacetic acid (isobutyric acid) derivative. For example, the lithium enolate of tert-butyl isobutyrate.
Fragment B: An electrophilic fragment containing the cyclopropyl group, such as 1-bromo-2-cyclopropylethane.
The SN2 reaction between the enolate (Fragment A) and the cyclopropyl-containing halide (Fragment B) would assemble the carbon skeleton. The final step would be the hydrolysis of the tert-butyl ester to yield the target carboxylic acid. This approach allows for the independent synthesis and optimization of each fragment before the key coupling step.
Stereoselective Synthesis of Enantiopure this compound
The stereoselective synthesis of this compound focuses on establishing the chiral center at the carbon atom bearing the cyclopropyl group. Two principal strategies for achieving high enantiopurity are the use of chiral auxiliaries to direct stereoselective alkylation reactions and the application of enzymatic or biocatalytic methods for the resolution of racemic mixtures.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org One of the most well-established methods for the asymmetric synthesis of carboxylic acids involves the use of Evans-type oxazolidinone auxiliaries. chemtube3d.comwilliams.edu This approach is particularly effective for the synthesis of α-alkylated carboxylic acids with high diastereoselectivity. santiago-lab.com
A plausible synthetic route to enantiopure this compound using an Evans auxiliary would begin with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with isobutyryl chloride to form the corresponding N-acyloxazolidinone. This intermediate can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined Z-enolate. chemtube3d.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
The diastereoselectivity of such alkylation reactions is often very high, frequently exceeding 95:5, which translates to a high enantiomeric excess of the final product after removal of the auxiliary.
Table 1: Representative Data for Asymmetric Alkylation using Evans Auxiliaries
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Allyl Iodide | >95:5 | williams.edu |
| (4S)-4-isopropyl-2-oxazolidinone | Methyl Iodide | >99:1 | chemtube3d.com |
This table presents representative data for analogous systems to illustrate the potential diastereoselectivity achievable with this methodology.
Enzymatic and biocatalytic methods offer a powerful and environmentally benign alternative for the synthesis of enantiopure compounds. researchgate.net For carboxylic acids, a common strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer.
Lipases are a class of enzymes that are frequently employed for the resolution of carboxylic acid esters due to their broad substrate specificity and high enantioselectivity. tandfonline.comtandfonline.com A potential biocatalytic approach for obtaining enantiopure this compound would involve the synthesis of a racemic ester of the acid, for example, the methyl or ethyl ester. This racemic ester would then be subjected to hydrolysis in the presence of a lipase (B570770), such as Novozym 435 (a commercially available immobilized lipase from Candida antarctica).
The lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. Separation of the resulting carboxylic acid from the unhydrolyzed ester would afford both enantiomers of the target compound in high enantiomeric purity. The efficiency of such resolutions can be influenced by reaction conditions, including the choice of solvent, pH, and temperature. tandfonline.com
Detailed studies on the enzymatic resolution of the closely related (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate for the synthesis of the drug Cilastatin, have demonstrated the feasibility of this approach. researchgate.netresearchgate.net In these studies, high yields and excellent enantiomeric excess have been achieved.
Table 2: Enzymatic Resolution of Racemic Esters of Structurally Similar Carboxylic Acids
| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | Novozym 435 | 49.0 | 98.7 | tandfonline.com |
| Racemic methyl-2,2-dimethylcyclopropane carboxylate | Rhodococcus sp. ECU1013 | 38.0 | 99.0 | researchgate.net |
This table provides data from studies on structurally analogous compounds to illustrate the potential efficacy of enzymatic resolution for the target molecule.
Chemical Reactivity and Transformation Studies of 4 Cyclopropyl 2,2 Dimethylbutanoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is the primary site of reactivity for many common organic transformations. However, the presence of the gem-dimethyl groups at the adjacent carbon introduces significant steric hindrance, which can impede reactions that require nucleophilic attack at the carbonyl carbon.
Esterification:
Direct esterification of sterically hindered carboxylic acids like 4-cyclopropyl-2,2-dimethylbutanoic acid under standard Fischer-Speier conditions (acid catalysis with an excess of alcohol) is generally slow and inefficient. To achieve higher yields, more potent activating agents are typically required. The Steglich esterification, which utilizes a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a more effective method. rsc.orgorgsyn.orgorganic-chemistry.org This approach proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. The role of DMAP is to form an even more reactive acylpyridinium intermediate, accelerating the reaction. rsc.org
For particularly challenging esterifications, conversion of the carboxylic acid to an acyl fluoride (B91410), followed by reaction with the desired alcohol, can also provide the ester in good yield.
Interactive Data Table: Esterification of Sterically Hindered Carboxylic Acids
| Carboxylic Acid Analogue | Alcohol | Coupling Agent/Catalyst | Solvent | Yield (%) | Reference |
| Pivalic Acid | Benzyl Alcohol | DCC/DMAP | Dichloromethane | 50 | rsc.org |
| Cyclopropanecarboxylic Acid | Benzyl Alcohol | DCC/DMAP | Dichloromethane | 53 | rsc.org |
| 2,2-Dimethylpentanoic Acid | Ethanol | H₂SO₄ (catalytic) | Toluene | Low | General Knowledge |
| Triphenylacetic Acid | Methanol (B129727) | DCC/DMAP | Dichloromethane | >90 | organic-chemistry.org |
Amidation:
The synthesis of amides from this compound is also complicated by steric hindrance. Direct condensation with amines, even at high temperatures, is often unsuccessful. Similar to esterification, the use of coupling agents is necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) can facilitate amide bond formation. chemistrysteps.com
For extremely hindered substrates, alternative methods may be required. One such method involves the conversion of the carboxylic acid to an acyl fluoride, which can then react with amines at elevated temperatures to yield the desired amide. rsc.org Another powerful, albeit less conventional, method for the synthesis of highly hindered amides is the direct coupling of a Grignard reagent with an isocyanate. chimia.ch
Interactive Data Table: Amidation of Sterically Hindered Substrates
| Carboxylic Acid Analogue | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| 2-(4-chlorophenyl)-3-methylbutanoic acid | 2-Aminothiazole | EDC/HOBt | DMF | Low (Trace) | rsc.org |
| 2-(4-chlorophenyl)-3-methylbutanoic acid | 2-Aminothiazole | Acyl fluoride (BTFFH) | 1,4-Dioxane | 85 | rsc.org |
| Triphenylacetic Acid | Propargylamine | Acyl chloride/DMAP | Dichloromethane | Moderate | rsc.org |
| Triphenylacetic Acid | Propargylamine | Acyl fluoride (BTFFH) | 1,4-Dioxane | 92 | rsc.org |
Reduction:
The carboxyl group of this compound can be reduced to a primary alcohol, yielding 4-cyclopropyl-2,2-dimethylbutan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective for the reduction of carboxylic acids. chemistrysteps.comchemguide.co.uk The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.combyjus.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to afford the final alcohol. chemistrysteps.com Under these conditions, the cyclopropyl (B3062369) ring and the gem-dimethyl group remain intact. byjus.com
Oxidation:
The carboxylic acid functionality is already in a high oxidation state, making further oxidation challenging without cleaving C-C bonds. Oxidative decarboxylation can be achieved under specific conditions. For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine, would be expected to yield 1-bromo-3-cyclopropyl-1,1-dimethylpropane. This reaction proceeds through a radical mechanism. Other methods for oxidative decarboxylation exist, but direct oxidation of the carboxyl group to other functionalities while preserving the carbon skeleton is not a common transformation.
Decarboxylation of simple aliphatic carboxylic acids typically requires harsh conditions. However, the presence of the quaternary α-carbon in this compound may influence its stability towards decarboxylation. For comparison, the decarboxylation of 2,2-dimethylpropanoic acid in the presence of a strong base like soda-lime (a mixture of NaOH and CaO) can produce isobutane. vedantu.com A similar reaction with this compound would be expected to yield 2-cyclopropyl-2-methylpropane. The reaction generally proceeds by heating the sodium salt of the carboxylic acid with soda-lime.
Reactivity Involving the Cyclopropyl Ring
The cyclopropane (B1198618) ring is a strained, three-membered carbocycle with unique electronic properties. Its C-C bonds have significant p-character, allowing the ring to interact with adjacent functional groups and to undergo ring-opening reactions under certain conditions.
Non-activated cyclopropanes, such as the alkyl-substituted ring in this compound, are generally stable and resistant to ring-opening. nsf.gov Unlike "donor-acceptor" cyclopropanes, which are electronically biased for facile cleavage, simple alkyl cyclopropanes require more forcing conditions to react.
Ring-opening can be initiated by strong acids, electrophiles, or through radical pathways. nih.govbeilstein-journals.org For example, treatment with strong Brønsted acids like triflic acid, particularly in a polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), can promote the hydroarylation of monosubstituted cyclopropanes. nih.gov In the case of this compound, protonation of the cyclopropyl ring could lead to a carbocationic intermediate, which would then be susceptible to nucleophilic attack, resulting in a 1,3-difunctionalized open-chain product. However, such reactions would likely require harsh conditions, and the carboxylic acid group might compete in reactivity.
Radical-mediated ring-opening is another possibility. nih.gov For instance, reactions involving radical initiators can lead to the cleavage of a C-C bond in the cyclopropane ring to form a more stable alkyl radical, which can then participate in subsequent reactions. The stability of the cyclopropyl ring in this compound during reductions with LiAlH₄ suggests that it is not susceptible to cleavage under these nucleophilic (hydridic) conditions.
The electronic nature of the cyclopropyl group is complex and has been a subject of considerable study. The Walsh model of bonding in cyclopropane describes a set of molecular orbitals where the C-C bonds have significant p-character, allowing the ring to act as a π-system in some contexts. wikipedia.org This enables it to engage in conjugation with adjacent p-orbitals, such as those of a double bond or a carbocation. stackexchange.com
In a saturated aliphatic system like this compound, there are no adjacent π-systems for the cyclopropyl ring to conjugate with in the ground state. The primary electronic influence of the cyclopropyl group on the rest of the molecule is therefore inductive. However, the ability of the cyclopropyl group to stabilize an adjacent positive charge through hyperconjugation is well-documented and is significantly greater than that of other alkyl groups like isopropyl or tert-butyl. quora.com This is due to the favorable overlap of the C-C bonding orbitals of the ring with the empty p-orbital of the carbocation. While a carbocation is not present in the parent molecule, this stabilizing effect could influence the transition states of reactions where a positive charge develops on a neighboring carbon atom. The debate on the extent of cyclopropyl conjugation continues, with some studies suggesting it is weak and only significant in excited states or reaction transition states. stackexchange.com For a molecule like this compound, any through-bond electronic effects on the reactivity of the distant carboxylic acid group are expected to be minimal.
Influence of the 2,2-Dimethyl Group on Reaction Selectivity and Rate
The gem-dimethyl group at the C2 position is anticipated to exert significant influence on the reactivity of the carboxylic acid, primarily through steric and electronic effects.
The presence of two methyl groups on the carbon atom alpha to the carboxyl group creates a sterically hindered environment. This steric bulk is expected to impede reactions that require nucleophilic attack at the carbonyl carbon or substitution at the alpha-carbon. For instance, in reactions such as esterification, the approach of an alcohol molecule to the carbonyl carbon would be more restricted compared to a less substituted carboxylic acid. Similarly, enolate formation at the alpha-carbon, a common step in many reactions of carboxylic acid derivatives, would be significantly hindered.
This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can also influence intramolecular reactions. The steric compression caused by the gem-dimethyl group can alter the bond angles and conformations of the molecule, potentially favoring or disfavoring cyclization reactions depending on the desired ring size. While no specific cyclization studies on this compound have been reported, the Thorpe-Ingold effect is a well-documented principle in organic synthesis.
Table 1: Predicted Impact of Steric Hindrance by the 2,2-Dimethyl Group on Various Reaction Types
| Reaction Type | Predicted Effect on Rate | Rationale |
| Esterification | Decreased | Steric hindrance impedes nucleophilic attack of the alcohol on the carbonyl carbon. |
| Amide Formation | Decreased | Similar to esterification, the approach of an amine is sterically hindered. |
| Alpha-Halogenation | Significantly Decreased | Steric bulk around the alpha-carbon hinders the approach of halogenating agents. |
| Enolate Formation | Significantly Decreased | The presence of two alkyl groups on the alpha-carbon prevents deprotonation to form an enolate. |
Note: The data in this table is predictive and based on general principles of steric hindrance in organic reactions.
The 2,2-dimethyl group primarily exerts an electron-donating inductive effect (+I). This effect can influence the acidity of the carboxylic acid and the reactivity of the carbonyl group. By donating electron density towards the carboxyl group, the gem-dimethyl substitution is expected to slightly destabilize the carboxylate anion, thereby making the carboxylic acid marginally weaker than its non-alkylated counterpart.
Organometallic Transformations and Catalysis Involving the Compound
The presence of both a cyclopropyl ring and a carboxylic acid functionality in this compound suggests potential for interesting organometallic transformations. However, specific studies involving this compound are lacking. The following discussion is based on the known reactivity of similar molecules.
The cyclopropyl group is known to undergo ring-opening reactions catalyzed by various transition metals, such as palladium, rhodium, and nickel. These reactions often proceed via oxidative addition of a C-C bond of the cyclopropane to the metal center. The carboxylic acid group in this compound could potentially act as a directing group in such transformations, guiding the metal catalyst to activate specific C-H or C-C bonds in proximity to the carboxyl group.
Chelation-assisted C-H functionalization is a powerful tool in modern organic synthesis. The carboxylic acid could coordinate to a metal catalyst, positioning it to activate a C-H bond on the cyclopropyl ring or the alkyl chain. However, the steric hindrance from the 2,2-dimethyl group might influence the geometry of the resulting metallacycle and, consequently, the regioselectivity of the C-H activation.
Table 2: Plausible Metal-Catalyzed Functionalizations of this compound
| Catalyst Type | Potential Transformation | Role of Molecular Moieties |
| Palladium(II) | C-H Arylation of Cyclopropane | Carboxylic acid as a directing group. |
| Rhodium(I) | Hydroformylation of Cyclopropane | Ring-opening and carbonylation. |
| Nickel(0) | Cross-Coupling Reactions | Activation of the cyclopropyl ring. |
Note: This table presents hypothetical reactions based on the known reactivity of cyclopropanes and carboxylic acids in the presence of transition metal catalysts.
The carboxylic acid moiety of this compound could allow it to act as a ligand for a metal center. The carboxylate, formed upon deprotonation, can coordinate to a metal in a monodentate or bidentate fashion. The steric bulk of the adjacent gem-dimethyl group would likely influence the coordination geometry and the stability of the resulting metal complex.
As a substrate in a catalytic cycle, the molecule could undergo various transformations. For instance, decarboxylative coupling is a common reaction of carboxylic acids, where the carboxyl group is replaced by another functional group. In the context of this compound, this could provide a route to introduce new substituents at the C1 position. The cyclopropyl group could also participate in catalytic cycles, for example, by undergoing ring-opening to form a metallacyclobutane intermediate, which could then be further functionalized.
Due to the lack of specific research on this compound, the potential for its application in organometallic catalysis remains an area for future investigation.
Structural Analysis and Conformational Investigations
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the unambiguous identification and structural elucidation of organic compounds. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be essential for characterizing 4-cyclopropyl-2,2-dimethylbutanoic acid.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity.
Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region of the spectrum, typically between 0.0 and 1.0 ppm.
Dimethyl Protons: The two methyl groups at the C2 position are chemically equivalent and would give rise to a sharp singlet, integrating to six protons, likely in the range of 1.0-1.5 ppm.
Methylene (B1212753) Protons: The two sets of methylene protons (at C3 and the one connecting the cyclopropyl group) would exhibit distinct chemical shifts and coupling patterns, appearing as multiplets.
Carboxylic Acid Proton: The acidic proton of the carboxyl group would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, which would be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group would be the most downfield signal, expected in the range of 170-185 ppm.
Quaternary Carbon: The C2 carbon atom bearing the two methyl groups would appear as a singlet in the 30-50 ppm region.
Cyclopropyl Carbons: The carbons of the cyclopropyl ring would be observed in the upfield region, typically between 0 and 20 ppm.
Methylene and Methyl Carbons: The remaining methylene and methyl carbons would have characteristic chemical shifts that would allow for their assignment.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropyl CH | 0.40 - 0.60 | Multiplet | 1H |
| Cyclopropyl CH₂ | 0.00 - 0.20 | Multiplet | 4H |
| C(CH₃)₂ | 1.20 | Singlet | 6H |
| CH₂-C(CH₃)₂ | 1.50 | Triplet | 2H |
| Cyclopropyl-CH₂ | 1.30 | Triplet | 2H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | ~180 |
| C(CH₃)₂ | ~40 |
| C(CH₃)₂ | ~25 |
| CH₂-C(CH₃)₂ | ~45 |
| Cyclopropyl-CH₂ | ~35 |
| Cyclopropyl CH | ~10 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be characterized by:
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C-H Stretches: Absorptions for the sp³ C-H bonds of the alkyl chain and methyl groups would be observed just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring would appear at slightly higher frequencies, typically above 3000 cm⁻¹.
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond of the carboxylic acid.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Cyclopropyl C-H | C-H Stretch | ~3050 | Medium |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of this compound (C₉H₁₆O₂), which is 156.22 g/mol .
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The presence of the cyclopropyl and dimethyl groups would also lead to specific fragmentation patterns, aiding in the structural confirmation.
Chiroptical Studies for Enantiomeric Purity Assessment
Since this compound does not possess a chiral center, it is an achiral molecule. Therefore, chiroptical studies, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which measure the differential interaction of chiral molecules with polarized light, would not be applicable for assessing its purity. These techniques are exclusively used for the analysis of chiral compounds.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into bond lengths, bond angles, and the distribution of electrons, which in turn dictate the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Cyclopropyl-2,2-dimethylbutanoic acid, DFT calculations could predict its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. However, no specific DFT studies on this compound have been reported in the scientific literature.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations could be employed to determine the energetic profiles of this compound, including its heat of formation and the energy of different conformers. To date, such ab initio studies for this specific molecule have not been documented.
Reaction Pathway and Transition State Analysis
The study of reaction pathways and the identification of transition states are crucial for understanding the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or degradation pathways. Computational analysis would allow for the characterization of the energy barriers and the structures of transition states, providing a deeper understanding of its chemical reactivity. Currently, there is a lack of published research in this area for this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, while these computational predictions are theoretically possible, they have not been reported in the scientific literature.
Derivatives and Analogues of 4 Cyclopropyl 2,2 Dimethylbutanoic Acid
Synthesis and Reactivity of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Halides)
The carboxylic acid functional group of 4-cyclopropyl-2,2-dimethylbutanoic acid is a versatile handle for the synthesis of various derivatives, including esters, amides, and acid halides. These transformations are typically achieved through standard organic chemistry methodologies.
Synthesis:
Esters: Esterification of this compound can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under Fischer esterification conditions. For example, reaction with methanol (B129727) would yield methyl 4-cyclopropyl-2,2-dimethylbutanoate. Alternatively, reaction of the corresponding acid halide with an alcohol provides a more reactive pathway to the ester. google.com
Amides: Amides are generally synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. This method allows for the formation of a wide array of N-substituted amides.
Acid Halides: The most common acid halides, acid chlorides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.com For instance, reacting this compound with thionyl chloride would produce 4-cyclopropyl-2,2-dimethylbutanoyl chloride.
Reactivity:
The reactivity of these carboxylic acid derivatives is largely dictated by the nature of the leaving group attached to the carbonyl carbon.
Acid Halides: As the most reactive of these derivatives, 4-cyclopropyl-2,2-dimethylbutanoyl chloride would readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including water (to revert to the carboxylic acid), alcohols (to form esters), and amines (to form amides).
Esters: Esters such as methyl 4-cyclopropyl-2,2-dimethylbutanoate are less reactive than acid halides. They can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. They can also be converted to amides by reaction with amines, although this typically requires heating. The ester group can also influence the reactivity of the adjacent cyclopropyl (B3062369) ring under certain conditions. psu.edu
Amides: Amides are the most stable of these derivatives, requiring more forcing conditions for hydrolysis, typically strong acid or base and prolonged heating.
| Derivative | General Synthesis Method | Key Reactivity |
|---|---|---|
| Esters (e.g., Methyl 4-cyclopropyl-2,2-dimethylbutanoate) | Fischer esterification (acid + alcohol) or reaction of acid halide with alcohol | Hydrolysis to carboxylic acid, transesterification, amidation |
| Amides (e.g., 4-Cyclopropyl-N,N-diethyl-2,2-dimethylbutanamide) | Reaction of acid halide with amine or use of coupling agents with carboxylic acid and amine | Hydrolysis to carboxylic acid (requires harsh conditions) |
| Acid Halides (e.g., 4-Cyclopropyl-2,2-dimethylbutanoyl chloride) | Reaction of carboxylic acid with thionyl chloride or oxalyl chloride | Highly reactive towards nucleophiles (water, alcohols, amines) |
Modifications of the Cyclopropyl Moiety and their Chemical Consequences
The cyclopropyl group in this compound is a source of significant chemical interest due to its inherent ring strain. nih.gov This strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, a key chemical consequence of its modification or interaction with reagents.
Ring-opening of the cyclopropyl group can proceed through radical or polar mechanisms, often triggered by electrophiles, nucleophiles, or radical initiators. nih.govresearchgate.net For instance, in the presence of a radical initiator, the cyclopropylmethyl radical can rearrange to the but-3-enyl radical. psu.edu The rate and regioselectivity of this ring-opening are influenced by substituents on the cyclopropyl ring and the stability of the resulting radical or ionic intermediate.
Furthermore, the electronic properties of the cyclopropyl ring can be altered by the introduction of substituents. Electron-withdrawing groups on the cyclopropane ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack and subsequent ring-opening. nih.gov Conversely, electron-donating groups can stabilize an adjacent positive charge, influencing the outcome of reactions involving carbocation intermediates. The specific stereochemistry of substituents on the cyclopropyl ring can also dictate the stereochemical outcome of its reactions.
Structural Analogues with Varied Alkyl Substitutions
The properties of this compound can be systematically tuned by modifying the alkyl substitutions at the α-position (C2) and on the cyclopropyl ring itself. These modifications can impact the compound's physical properties, such as lipophilicity and steric bulk, as well as its chemical reactivity.
For instance, replacing the two methyl groups at the C2 position with larger alkyl groups, such as ethyl or isopropyl groups, would increase the steric hindrance around the carboxylic acid functionality. This increased steric bulk would likely decrease the rate of reactions involving the carboxyl group, such as esterification.
Similarly, adding alkyl substituents to the cyclopropyl ring would also alter the molecule's properties. An alkyl group on the cyclopropyl ring would be expected to increase the compound's lipophilicity. The position of the substituent on the cyclopropyl ring would also have stereochemical implications and could influence the regioselectivity of ring-opening reactions.
The following table presents a hypothetical comparison of such analogues, predicting the trends in their properties based on general chemical principles.
| Analogue | Modification | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Steric Hindrance at C2 | Potential Chemical Consequence |
|---|---|---|---|---|
| 4-Cyclopropyl-2,2-diethylbutanoic acid | Replacement of C2-methyls with ethyls | Increase | Increase | Slower rates of reactions at the carboxyl group |
| 4-(1-Methylcyclopropyl)-2,2-dimethylbutanoic acid | Addition of a methyl group at C1 of the cyclopropyl ring | Increase | No significant change | Potential for altered regioselectivity in ring-opening reactions |
| 4-(2-Methylcyclopropyl)-2,2-dimethylbutanoic acid | Addition of a methyl group at C2 of the cyclopropyl ring | Increase | No significant change | Introduction of a new stereocenter; potential for altered regioselectivity in ring-opening reactions |
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Construction
Chiral cyclopropane-containing carboxylic acids are sought-after building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. The stereodefined cyclopropane (B1198618) core can serve as a rigid scaffold to orient appended functional groups in a precise three-dimensional arrangement.
While no specific examples of the enantioselective synthesis or application of chiral 4-Cyclopropyl-2,2-dimethylbutanoic acid are documented, the general strategies for preparing and utilizing such compounds involve several key approaches:
Asymmetric Cyclopropanation: The introduction of the cyclopropane ring can be achieved with high enantioselectivity using chiral catalysts.
Resolution of Racemates: Classical resolution techniques or enzymatic methods can be employed to separate enantiomers of racemic cyclopropyl (B3062369) carboxylic acids.
Chiral Pool Synthesis: Starting from a chiral precursor, the cyclopropane ring and the rest of the molecule can be constructed while retaining the initial stereochemistry.
Utility in the Synthesis of Scaffolds for Chemical Libraries
The development of chemical libraries is a cornerstone of modern drug discovery. Scaffolds are core molecular structures that can be systematically functionalized to generate a large number of diverse compounds for biological screening. Cyclopropane-containing scaffolds are of particular interest due to the unique chemical space they occupy.
Although there is no specific literature on the use of this compound for this purpose, its structure suggests potential utility. The carboxylic acid group provides a handle for derivatization, allowing for the attachment of various building blocks through amide bond formation or other coupling reactions. The cyclopropyl group and the gem-dimethyl substituents provide a rigid, lipophilic core that can be explored for interactions with biological targets.
A hypothetical chemical library based on this scaffold could be constructed as shown in the table below:
| R-group attached to Carboxyl | Potential Diversity Elements |
| Amines | Primary, secondary, aromatic, aliphatic |
| Alcohols | Formation of esters with diverse side chains |
| Amino Acids | Creation of peptidomimetic structures |
Intermediate in Multi-Step Organic Transformations
Carboxylic acids are versatile intermediates in organic synthesis, capable of undergoing a wide array of transformations. The presence of a cyclopropane ring in proximity to the carboxylic acid can lead to unique reactivity.
While no multi-step syntheses specifically citing this compound as an intermediate are found in the literature, its potential transformations can be inferred from the known reactivity of similar compounds. These could include:
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.
Decarboxylation: Under certain conditions, the carboxylic acid could be removed to generate a cyclopropyl-containing alkane.
Ring-Opening Reactions: The strained cyclopropane ring can undergo cleavage under specific reaction conditions, leading to the formation of acyclic products. This reactivity can be harnessed to construct linear carbon chains with specific functionalization patterns.
The table below summarizes some potential transformations of this compound in a multi-step synthesis.
| Transformation | Reagents | Product Functional Group |
| Reduction | LiAlH₄, THF | Primary Alcohol |
| Esterification | R-OH, Acid catalyst | Ester |
| Amide Coupling | R-NH₂, Coupling agent | Amide |
| Curtius Rearrangement | DPPA, heat | Amine (via isocyanate) |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 4-Cyclopropyl-2,2-dimethylbutanoic acid is a foundational step for any future investigation. Current synthetic approaches to structurally similar compounds often rely on multi-step sequences that may not be optimal in terms of atom economy and sustainability. Future research could focus on the development of catalytic methods that enable the direct construction of the carbon skeleton. For instance, the use of transition-metal catalysis could facilitate the coupling of a cyclopropyl-containing fragment with a precursor to the 2,2-dimethylbutanoic acid moiety. Furthermore, the exploration of biocatalytic routes, employing engineered enzymes, could offer a highly selective and green alternative for the synthesis of this chiral compound.
Exploration of Undiscovered Reactivity Patterns
The juxtaposition of a cyclopropyl (B3062369) ring and a carboxylic acid function in this compound suggests a rich and potentially unique reactivity profile. The strained cyclopropyl group can act as a latent double bond, participating in a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions. Investigating these transformations could lead to the discovery of novel chemical pathways and the synthesis of complex molecular architectures. Moreover, the carboxylic acid group can be derivatized to a wide range of functional groups, each with its own characteristic reactivity, thereby expanding the chemical space accessible from this starting material.
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms could significantly accelerate the investigation of this compound. researchgate.netmdpi.com Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. thieme-connect.de The integration of automated synthesis with high-throughput screening could enable the rapid optimization of reaction conditions and the efficient exploration of the reactivity of this compound with a diverse set of reagents. This approach would be particularly valuable for mapping out the synthetic utility of this compound and its derivatives.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry is a powerful tool for gaining a deeper understanding of the structural and electronic properties of molecules and for predicting their reactivity. In the context of this compound, quantum mechanical calculations could be employed to elucidate the conformational preferences of the molecule, the stability of reactive intermediates, and the energy barriers of potential reaction pathways. Such theoretical insights can guide experimental design, saving time and resources. Furthermore, molecular dynamics simulations could be used to study the interactions of this compound with biological macromolecules, providing a basis for the rational design of new therapeutic agents. The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-cyclopropyl-2,2-dimethylbutanoic acid?
The synthesis of this compound typically involves cyclopropane ring formation and subsequent functionalization. A representative approach includes:
- Cyclopropane Introduction : Alkylation of cyclopropane derivatives using ethyl 4-cyclopropyl-2,4-dioxobutanoate as a precursor, followed by hydrolysis to yield the carboxylic acid moiety .
- Gem-Dimethyl Incorporation : Friedel-Crafts alkylation or condensation reactions using dimethyl-substituted glutaric anhydrides to install the 2,2-dimethyl group .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are critical. For example, cyclopropane-containing intermediates often require low-temperature catalytic steps to avoid ring strain-induced side reactions .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity (characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and the absence of undesired stereoisomers .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for distinguishing between cyclopropane-containing analogs and linear isomers .
- X-ray Crystallography : For crystalline derivatives, this resolves spatial arrangements of the cyclopropane and dimethyl groups .
Advanced: How does the gem-dimethyl group influence the reactivity and stability of this compound in cyclization reactions?
The gem-dimethyl group exerts steric and electronic effects:
- Steric Hindrance : Retards [4.2.2]bicyclic reaction pathways by hindering conformational flexibility, as observed in pyrolysis studies of analogous compounds (e.g., 4-benzoyl-2,2-dimethylbutanoic acid derivatives requiring higher temperatures for lactone formation) .
- Electronic Stabilization : Hyperconjugation from the dimethyl groups stabilizes transition states in acid-catalyzed esterifications, favoring pseudo-ester formation over normal esters .
- Experimental Validation : Comparative kinetic studies between dimethyl-substituted and unsubstituted analogs are recommended to quantify these effects .
Advanced: What computational strategies are used to predict the bioactivity of this compound derivatives?
- Molecular Docking : Simulates interactions with target proteins (e.g., enzymes in PROTAC-mediated degradation systems) by leveraging the cyclopropane ring’s rigidity and the carboxylic acid’s hydrogen-bonding capacity .
- DFT Calculations : Models the electronic effects of the gem-dimethyl group on acidity (pKa ~4.5–5.0) and reactivity in nucleophilic acyl substitutions .
- MD Simulations : Assesses conformational stability in aqueous environments, critical for drug design applications .
Advanced: How do structural analogs of this compound compare in bioactivity studies?
- PROTAC Linker Efficiency : Derivatives like 4-Boc-amino-2,2-dimethylbutyric acid demonstrate enhanced proteasome-targeting efficiency due to improved steric compatibility with E3 ligases .
- Metabolic Stability : Cyclopropane rings reduce oxidative metabolism compared to straight-chain analogs, as shown in comparative microsomal stability assays .
- SAR Data : Substitution at the cyclopropane ring (e.g., chlorine or cyano groups) modulates target binding affinity, as seen in patent-derived analogs .
Basic: What are the recommended storage and handling protocols for this compound?
- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent cyclopropane ring oxidation or acid-catalyzed dimerization .
- Handling : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation, as inferred from safety data of structurally related acids .
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to avoid environmental release of acidic residues .
Advanced: What contradictions exist in the literature regarding the mechanistic pathways of this compound derivatives?
- Pyrolysis Pathways : While some studies propose [4.2.2]bicyclic mechanisms for lactone formation, others suggest competing [3.3.1] pathways in ortho-substituted analogs, necessitating isotopic labeling (e.g., C) to trace carbon migration .
- Acid-Catalyzed Esterification : Conflicting reports on pseudo-ester vs. normal ester dominance highlight the need for pH-controlled studies (pH 2–6) to resolve protonation effects .
Advanced: How can researchers optimize the enantiomeric purity of this compound for chiral applications?
- Chiral Resolution : Use of (R)- or (S)-1-phenylethylamine as resolving agents for diastereomeric salt formation .
- Asymmetric Synthesis : Catalytic asymmetric cyclopropanation with chiral Rh(II) or Cu(I) catalysts (e.g., Box ligands) to achieve >90% ee .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for purity validation .
Basic: What spectroscopic signatures distinguish this compound from its non-cyclopropane analogs?
- IR Spectroscopy : Strong C=O stretch at ~1700 cm (carboxylic acid) and absence of sp C-H stretches (~3000 cm) confirm cyclopropane saturation .
- C NMR : Cyclopropane carbons appear at δ 8–12 ppm, while the quaternary dimethyl carbon resonates at δ 30–35 ppm .
Advanced: What role does this compound play in metalloenzyme inhibition studies?
- Chelation Potential : The carboxylic acid group coordinates metal ions (e.g., Zn in matrix metalloproteinases), while the cyclopropane ring provides steric blockade of active sites .
- Inhibition Assays : Competitive inhibition is quantified via IC measurements using fluorogenic substrates (e.g., DQ-gelatin for MMP-9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
